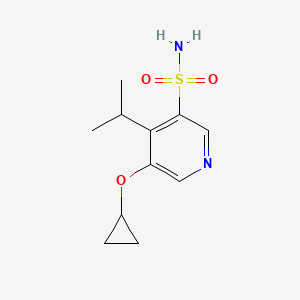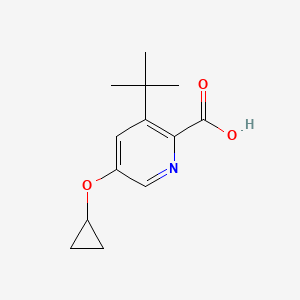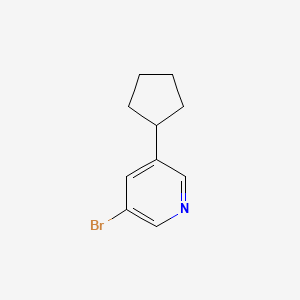
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound is part of the sulfonamide family, known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide group. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method involves the use of low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: A broad class of compounds with similar structures and biological activities.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as building blocks for other sulfur(VI) derivatives.
Sulfoximines: Compounds with a sulfur-nitrogen bond, known for their medicinal chemistry properties.
Uniqueness
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide is unique due to its specific structure, which includes a cyclopropoxy group and an isopropyl group attached to the pyridine ring. This unique structure may confer specific biological activities and chemical reactivity that differentiate it from other sulfonamides and related compounds .
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)11-9(16-8-3-4-8)5-13-6-10(11)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
ZMKNWRGKECZCGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















